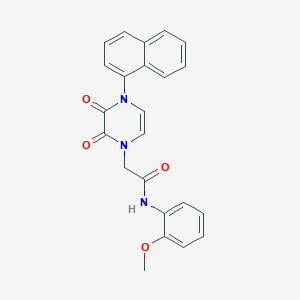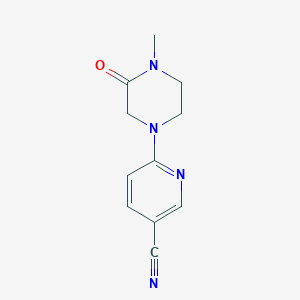![molecular formula C22H25N3O2S2 B2426223 (2-(Etiltio)fenil)(4-(4-metoxi-7-metilbenzo[d]tiazol-2-il)piperazin-1-il)metanona CAS No. 886920-47-4](/img/structure/B2426223.png)
(2-(Etiltio)fenil)(4-(4-metoxi-7-metilbenzo[d]tiazol-2-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han demostrado potencial antiviral. Por ejemplo:
- Compuesto 2: Los derivados de 4-alquilo-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida mostraron una potente actividad antiviral contra el virus Coxsackie B4, con valores de IC50 que oscilaron entre 0,4 y 2,1 μg/mL .
Potencial antibacterial
Los compuestos que contienen tiazol se han investigado por sus efectos antibacterianos. Por ejemplo:
- Compuesto 3: Los derivados de N-{4-[(4-amino-5-sulfanil-4H-1,2,4-triazol-3-il)metil]-1,3-tiazol-2-il}-2-amida sustituida se examinaron in vitro contra Staphylococcus aureus, E. coli, P. aeruginosa y S. typhi .
Actividad anticancerígena
Los compuestos que contienen imidazol, que comparten algunas similitudes estructurales con los derivados del indol, se han estudiado por sus efectos anticancerígenos. Por ejemplo:
- Compuesto 4: (E)-1-(1-alil-1H-benzo[d]imidazol-2-il)-3-(4-fenil sustituido)prop-2-en-1-ona mostró actividad anticancerígena contra varias líneas celulares, incluidas A549, MCF-7, HepG2 y OVCAR-3 .
En resumen, “(2-(Etiltio)fenil)(4-(4-metoxi-7-metilbenzo[d]tiazol-2-il)piperazin-1-il)metanona” es prometedor en diversos campos, desde aplicaciones antivirales y antibacterianas hasta posibles propiedades anticancerígenas. Los investigadores continúan explorando sus posibilidades terapéuticas, lo que la convierte en un compuesto emocionante para futuras investigaciones. 🌟
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and structures, including enzymes, receptors, and DNA, to exert their effects.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, blocking receptor signaling, and interfering with dna replication .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, fungal growth, and cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
Thiazole derivatives are known to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of thiazole derivatives .
Propiedades
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-4-28-18-8-6-5-7-16(18)21(26)24-11-13-25(14-12-24)22-23-19-17(27-3)10-9-15(2)20(19)29-22/h5-10H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGSNCKUUXKKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2426142.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2426147.png)
![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426149.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426150.png)



![Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2426157.png)


![8-amino-2-(methylamino)-5-oxo-6-phenyl-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile](/img/structure/B2426162.png)
![3,4,5-trimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2426163.png)